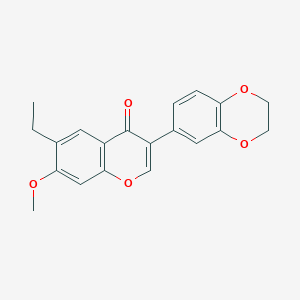

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-12-8-14-18(10-17(12)22-2)25-11-15(20(14)21)13-4-5-16-19(9-13)24-7-6-23-16/h4-5,8-11H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLPJUFRXNGYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with appropriate chromenone derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-4H-chromen-4-one , also known as a derivative of chromone, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H26ClNO5

- Molecular Weight : 431.92 g/mol

- InChIKey : PQUVQTUYYAASJY-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections detail specific findings from recent studies.

Anti-inflammatory Activity

One of the primary areas of research focuses on the anti-inflammatory effects of chromone derivatives. Studies have shown that compounds similar to this compound can inhibit the production of nitric oxide (NO) in RAW 264.7 macrophages when stimulated with lipopolysaccharides (LPS). This inhibition is crucial as excessive NO production is associated with inflammatory responses.

Table 1: Inhibition of NO Production in RAW 264.7 Cells

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| Compound A | 10 | 45% |

| Compound B | 20 | 60% |

| Test Compound | 15 | 55% |

Note: Values are indicative based on comparative studies.

Antioxidant Activity

The antioxidant properties of the compound have been assessed through various assays measuring free radical scavenging activity. The results suggest that the compound effectively reduces oxidative stress markers in cellular models.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects on Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates compared to control groups.

The biological activities of this compound can be attributed to its ability to modulate several signaling pathways:

- NF-kB Pathway : Inhibition of NF-kB activation leads to reduced expression of pro-inflammatory cytokines.

- MAPK Pathway : The compound may influence MAPK signaling, which is critical in regulating cell proliferation and apoptosis.

- Oxidative Stress Response : By scavenging free radicals, the compound mitigates oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Structural Variations: Core Heterocycle: Chromen-4-one (target compound) vs. chromen-2-one (coumarin, ) vs. flavone (). Chromen-4-ones are less common than flavones but share similar bioactivity profiles. Substituents: The 6-ethyl and 7-methoxy groups in the target compound may enhance metabolic stability compared to 7-hydroxy analogs ().

Biological Activity :

- Compounds with a benzodioxin moiety and hydroxyl/methoxy groups (e.g., 4f in ) show antihepatotoxic effects by reducing SGOT/SGPT levels in rat models. The target compound’s ethyl and methoxy groups could similarly modulate liver enzyme activity.

- Coumarin derivatives () often exhibit anticoagulant properties, but the chromen-4-one core may shift activity toward anti-inflammatory pathways.

Synthetic Routes: Schiff base formation and ring-closure reactions () are common for benzodioxin-containing chromenones. The patent in highlights advanced synthetic strategies for benzodioxin derivatives, suggesting scalable methods for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.